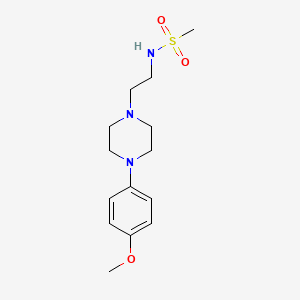

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide” is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .

Synthesis Analysis

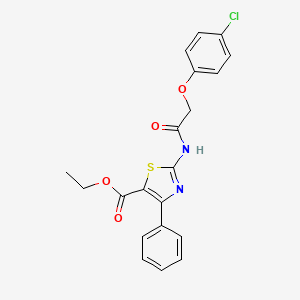

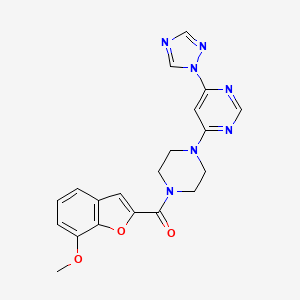

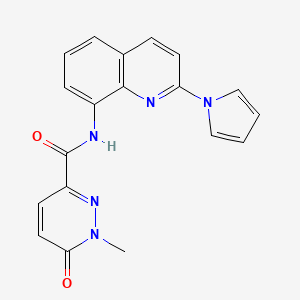

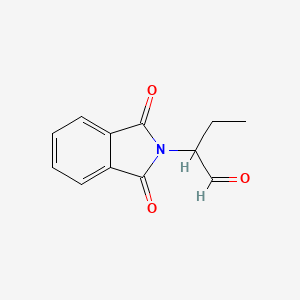

The synthesis of compounds bearing the (4-methoxyphenyl)piperazine moiety has been reported in several studies . For instance, a study reported the synthesis of compounds bearing 3(2H)-pyridazinone and 1,2,4-triazole ring structures . Another study reported the synthesis of a novel Mannich derivative with promising antibacterial activity .Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed in several studies . For example, a study reported the crystal structures of 4-(4-methoxyphenyl)piperazin-1-ium salts . Another study reported the protective effects of a piperazine derivative against Aluminium-Induced Neurotoxicity .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” have been analyzed in several studies . For example, a study reported the spectroscopic characterization, electronic properties, and biological activity of the compound . Another study reported the product’s structure assigned by HRMS, IR, 1H, and 13C NMR experiments .Wissenschaftliche Forschungsanwendungen

Sulfomethylation of Piperazines

The sulfomethylation of piperazine compounds, including derivatives similar to N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide, offers a pathway to create mixed-side-chain macrocyclic chelates. This process involves reacting piperazines with formaldehyde bisulfite in an aqueous medium across various pH levels. The pH significantly influences the number of methanesulfonate groups introduced into the macrocycles. At neutral pH, disubstituted products are predominantly formed, and these sulfomethylated products serve as precursors for various derivatives, including acetates, phosphonates, and phosphinates. Such derivatization enables further chemical modifications, making these compounds versatile for various scientific applications, particularly in creating chelating agents for bioconjugation and imaging studies (van Westrenen & Sherry, 1992).

Synthesis of Piperazine Derivatives as Serotonin Receptor Antagonists

In the development of 5-HT receptor antagonists, a series of 4-methoxy-N-[3-(4-substituted phenyl-piperazine-1-yl)propyl] benzene sulfonamides and related compounds were synthesized and evaluated. These compounds, which share structural similarities with this compound, demonstrated significant inhibitory activity against the 5-HT7 receptor, with IC50 values ranging from 12-580nM. This research highlights the potential therapeutic applications of piperazine derivatives in treating conditions related to serotonin receptor dysregulation (Yoon et al., 2008).

Radiolabeled Piperazines for Neuroimaging

The use of radiolabeled piperazine derivatives, such as [(18)F]FCWAY, which is structurally related to this compound, has been explored in clinical human studies as a serotonin 5-HT(1A) receptor ligand. These compounds are synthesized using specific precursors and optimized conditions to achieve high radiochemical yield and purity. Such radiolabeled compounds are crucial in neuroimaging, allowing for the non-invasive study of receptor distribution and density in the brain, contributing to our understanding of various neurological and psychiatric conditions (Vuong et al., 2007).

Antioxidant Properties for Age-Related Diseases

Research into N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide analogs, which share a core structure with this compound, has revealed their potential as multifunctional antioxidants. These compounds, particularly those with a free radical scavenger group, have shown efficacy in protecting human lens epithelial, retinal pigmented epithelial, and hippocampal astrocyte cell lines against oxidative stress. This property positions them as promising candidates for preventing and treating age-related diseases such as cataracts, age-related macular degeneration (AMD), and Alzheimer's dementia (AD) (Jin et al., 2010).

Wirkmechanismus

Target of Action

The primary targets of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

The compound shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM . It interacts with its targets, the alpha1-adrenergic receptors, and causes changes in the receptor activity.

Biochemical Pathways

The activation or blockade of alpha1-adrenergic receptors is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism . The compound’s interaction with these receptors can affect these biochemical pathways and their downstream effects.

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile . .

Result of Action

It is known that the compound’s interaction with alpha1-adrenergic receptors can lead to changes in the receptor activity, which can have various effects on the body, depending on the specific receptor subtype and the tissue in which it is expressed .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the compound’s physicochemical properties (size, charge, lipophilicity) can affect its pharmacokinetic profile and alter its penetrability into cells . .

Eigenschaften

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O3S/c1-20-14-5-3-13(4-6-14)17-11-9-16(10-12-17)8-7-15-21(2,18)19/h3-6,15H,7-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOTKAAJJPHWZCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CCNS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{1-hydroxy-1-[(2R)-1-methylpyrrolidin-2-yl]ethyl}phenol](/img/structure/B2745388.png)

![2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 4-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B2745393.png)

![4-[1-(Ethoxycarbonyl)cyclopropyl]phenylboronic acid](/img/structure/B2745400.png)

![2-methyl-1-{1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2745405.png)

![[1-(Pyridin-2-yl)cyclopropyl]methanamine dihydrochloride](/img/no-structure.png)